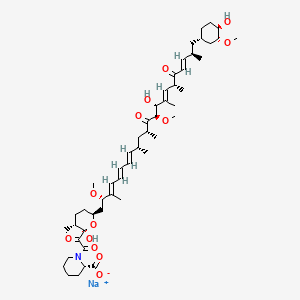
RS 16566 Dihydrochlorid
Übersicht
Beschreibung
RS 16566 Dihydrochlorid ist ein hoch affiner Ligand für die ®-Zacoprid-Bindungsstelle. Es ist bekannt für seine Interaktion mit 5-Hydroxytryptamin-3-Rezeptoren und damit ein wertvolles Mittel in der pharmakologischen Forschung . Der chemische Name von this compound lautet ®-N-1-Azabicyclo[2.2.2]oct-3-yl-6-chlor-1-(1-methylethyl)-1H-benzimidazol-4-carboxamid .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung des Benzimidazol-Kerns. Zu den wichtigsten Schritten gehören:
Bildung des Benzimidazolrings: Dies wird typischerweise durch die Kondensation von o-Phenylendiamin mit einem Carbonsäurederivat erreicht.
Einführung des Chlorsubstituenten: Die Chlorierung wird mit Reagenzien wie Thionylchlorid oder Phosphorpentachlorid durchgeführt.
Anlagerung der Chinuclidin-Einheit: Dies beinhaltet die Reaktion des Benzimidazol-Zwischenprodukts mit einem Chinuclidin-Derivat unter basischen Bedingungen.
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Ausbeute und Reinheit optimiert und beinhaltet häufig:
Batch- oder kontinuierliche Durchflussreaktoren: Um die Reaktionsbedingungen präzise zu kontrollieren.
Reinigungsschritte: einschließlich Kristallisation und Chromatographie, um die für Forschungsanwendungen erforderliche hohe Reinheit (≥ 98%) zu erreichen.
Chemische Reaktionsanalyse
This compound durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Es kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, Kaliumpermanganat.
Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid.
Substitution: Nucleophile wie Amine, Thiole und Alkohole.
Wichtigste gebildete Produkte
Oxidation: Bildung von oxidierten Benzimidazol-Derivaten.
Reduktion: Bildung von reduzierten Benzimidazol-Derivaten.
Substitution: Bildung von substituierten Benzimidazol-Derivaten mit verschiedenen funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
RS 16566 Dihydrochlorid wird aufgrund seiner hohen Affinität für die ®-Zacoprid-Bindungsstelle in der wissenschaftlichen Forschung häufig eingesetzt. Zu den Anwendungen gehören:
Pharmakologische Studien: Untersuchung der Rolle von 5-Hydroxytryptamin-3-Rezeptoren in verschiedenen physiologischen und pathologischen Prozessen.
Neurochemische Forschung: Untersuchung der Auswirkungen der Modulation von 5-Hydroxytryptamin-3-Rezeptoren auf die Neurotransmitterfreisetzung und neuronale Aktivität.
Arzneimittelentwicklung: Als Leitstruktur für die Entwicklung neuer Therapeutika, die auf 5-Hydroxytryptamin-3-Rezeptoren abzielen
Wirkmechanismus
This compound entfaltet seine Wirkung durch die Bindung an die ®-Zacoprid-Bindungsstelle an 5-Hydroxytryptamin-3-Rezeptoren. Diese Interaktion moduliert die Aktivität des Rezeptors und beeinflusst die Freisetzung von Neurotransmittern und neuronale Signalwege. Die hohe Affinität der Verbindung für diese Bindungsstelle macht sie zu einem potenten Modulator der Aktivität von 5-Hydroxytryptamin-3-Rezeptoren .
Wirkmechanismus
Target of Action
RS 16566 dihydrochloride is a high affinity ligand for the ®-zacopride binding site . The primary target of RS 16566 dihydrochloride is the 5-HT3 receptor and the 5-HT4 receptor . These receptors play a crucial role in the transmission of signals in the nervous system.
Mode of Action
RS 16566 dihydrochloride interacts with its targets by binding to the ®-zacopride site of the 5-HT3 and 5-HT4 receptors . This binding action results in changes in the receptor’s function, affecting the transmission of signals.
Pharmacokinetics
The compound is soluble to 10 mm in water , which suggests that it may have good bioavailability.
Action Environment
The action, efficacy, and stability of RS 16566 dihydrochloride can be influenced by various environmental factors. These can include the physiological environment within the body, such as pH and temperature, as well as external factors like storage conditions. For instance, RS 16566 dihydrochloride is recommended to be stored at room temperature .
Biochemische Analyse
Biochemical Properties
RS 16566 dihydrochloride is known to interact with 5-HT3 receptors . These receptors are ligand-gated ion channels, which play a crucial role in fast synaptic transmission in various parts of the brain and the peripheral nervous system
Cellular Effects
The cellular effects of RS 16566 dihydrochloride are primarily related to its interaction with 5-HT3 receptors By binding to these receptors, RS 16566 dihydrochloride can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
RS 16566 dihydrochloride acts as a high affinity ligand for the ®-zacopride binding site This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of RS 16566 dihydrochloride involves multiple steps, starting with the preparation of the benzimidazole core. The key steps include:
Formation of the benzimidazole ring: This is typically achieved through the condensation of o-phenylenediamine with a carboxylic acid derivative.
Introduction of the chloro substituent: Chlorination is performed using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the quinuclidine moiety: This involves the reaction of the benzimidazole intermediate with a quinuclidine derivative under basic conditions.
Industrial Production Methods
Industrial production of RS 16566 dihydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch or continuous flow reactors: To control reaction conditions precisely.
Purification steps: Including crystallization and chromatography to achieve high purity (≥98%) as required for research applications.
Analyse Chemischer Reaktionen
RS 16566 dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products Formed
Oxidation: Formation of oxidized benzimidazole derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Vergleich Mit ähnlichen Verbindungen
RS 16566 Dihydrochlorid ist aufgrund seiner hohen Affinität für die ®-Zacoprid-Bindungsstelle einzigartig. Zu ähnlichen Verbindungen gehören:
Zacoprid: Ein weiterer hoch affiner Ligand für 5-Hydroxytryptamin-3-Rezeptoren.
Granisetron: Ein selektiver 5-Hydroxytryptamin-3-Rezeptor-Antagonist, der klinisch eingesetzt wird.
Ondansetron: Ein weiterer selektiver 5-Hydroxytryptamin-3-Rezeptor-Antagonist, der zur Vorbeugung von Übelkeit und Erbrechen eingesetzt wird
This compound zeichnet sich durch seine spezifischen Bindungseigenschaften und seinen Nutzen in Forschungsanwendungen, insbesondere bei der Untersuchung der Pharmakologie von 5-Hydroxytryptamin-3-Rezeptoren, aus .
Eigenschaften
IUPAC Name |
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1-propan-2-ylbenzimidazole-4-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN4O.2ClH/c1-11(2)23-10-20-17-14(7-13(19)8-16(17)23)18(24)21-15-9-22-5-3-12(15)4-6-22;;/h7-8,10-12,15H,3-6,9H2,1-2H3,(H,21,24);2*1H/t15-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPEOWDMQSXDYRJ-CKUXDGONSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC2=C(C=C(C=C21)Cl)C(=O)NC3CN4CCC3CC4.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C=NC2=C(C=C(C=C21)Cl)C(=O)N[C@H]3CN4CCC3CC4.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25Cl3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(6,8-difluoro-2-methylquinolin-4-yl)-3-[4-(dimethylamino)phenyl]urea;hydrochloride](/img/structure/B560138.png)










![(Z)-but-2-enedioic acid;(E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine](/img/structure/B560157.png)

